molecular formula C12H16F3N5 B11740053 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine CAS No. 1856070-58-0

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11740053
CAS No.: 1856070-58-0
M. Wt: 287.28 g/mol
InChI Key: VOQYAMYCXMBRIY-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the individual pyrazole rings with their respective substituents. The 1,3-dimethyl-1H-pyrazole can be synthesized by the cyclocondensation of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with hydrazine hydrate. Similarly, the 1-(2,2,2-trifluoroethyl)-1H-pyrazole can be prepared by reacting 2,2,2-trifluoroethylhydrazine with an appropriate diketone.

Once the pyrazole rings are synthesized, they can be linked through a methylamine bridge. This involves the reaction of the pyrazole derivatives with formaldehyde and methylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamine bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Reduced forms of the pyrazole rings.

    Substitution: Substituted derivatives at the methylamine bridge.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives such as:

    1,3-dimethyl-1H-pyrazole: Lacks the trifluoroethyl substitution, making it less hydrophobic.

    1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the dimethyl substitution, affecting its electronic properties.

    1-methyl-3,5-dimethyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different reactivity.

The uniqueness of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole rings with distinct substituents, which confer unique chemical and biological properties.

Properties

CAS No.

1856070-58-0

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-9-5-11(19(2)18-9)7-16-6-10-3-4-17-20(10)8-12(13,14)15/h3-5,16H,6-8H2,1-2H3

InChI Key

VOQYAMYCXMBRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=NN2CC(F)(F)F)C

Origin of Product

United States

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